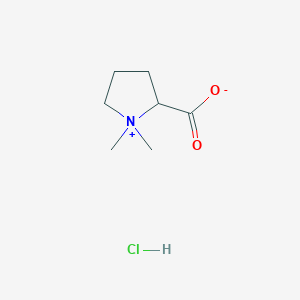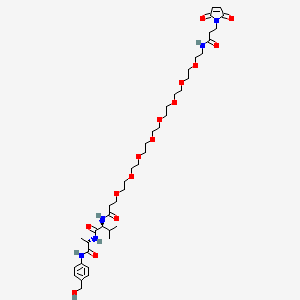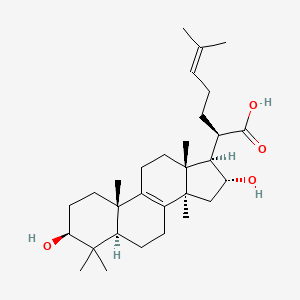![molecular formula C20H30O3 B11936791 (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic compound belonging to the class of kaurane diterpenoids These compounds are characterized by their tetracyclic structure and are often found in various plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Modifications: Introduction of hydroxyl and carboxylic acid groups through specific reagents and conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, alkyl halides, acids.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for synthetic organic chemistry research.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and pathways.
Medicine
The compound’s potential therapeutic effects are explored in medicinal chemistry. It is evaluated for its efficacy and safety in treating various diseases and conditions.
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the synthesis of advanced polymers and resins.
作用機序
The mechanism of action of (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity, enabling it to bind to enzymes, receptors, and other biomolecules. This binding can modulate various biochemical processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
Kaurenoic Acid: Another kaurane diterpenoid with similar structural features.
Annoglabasin E: A related compound with a different arrangement of functional groups.
Other Kaurane Diterpenoids: Various other compounds within the same class, each with unique properties.
Uniqueness
(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its distinct structure makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14?,15?,17-,18-,19-,20+/m1/s1 |
InChIキー |
QFVOYBUQQBFCRH-HFQBERHNSA-N |
異性体SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O |
正規SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)



![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)


